![molecular formula C11H11N3O2 B14000541 8-Hydrazinyl-6-methyl-2H-[1,3]dioxolo[4,5-g]quinoline CAS No. 91918-90-0](/img/structure/B14000541.png)
8-Hydrazinyl-6-methyl-2H-[1,3]dioxolo[4,5-g]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolo[4,5-g]quinoline, 8-hydrazino-6-methyl- is a heterocyclic compound that features a quinoline core fused with a dioxole ring
Vorbereitungsmethoden
The synthesis of 1,3-Dioxolo[4,5-g]quinoline, 8-hydrazino-6-methyl- typically involves multi-step processes. One common method includes the radical bromination of ethyl 6-methyl-1,3-dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide (NBS) under visible light . This reaction is initiated by a tungsten bulb and yields the desired brominated product, which can then undergo further functional group manipulations .
Analyse Chemischer Reaktionen
1,3-Dioxolo[4,5-g]quinoline, 8-hydrazino-6-methyl- can participate in various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the hydrazino group to other amine derivatives.
Common reagents used in these reactions include N-bromosuccinimide for bromination, and various oxidizing and reducing agents depending on the desired transformation . The major products formed from these reactions are typically quinoline derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolo[4,5-g]quinoline, 8-hydrazino-6-methyl- has several applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential antibacterial and antitumor activities.
Materials Science:
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex quinoline derivatives.
Wirkmechanismus
The mechanism of action of 1,3-Dioxolo[4,5-g]quinoline, 8-hydrazino-6-methyl- involves its interaction with molecular targets such as DNA gyrases and topoisomerases. These interactions inhibit the enzymes’ activity, leading to disruptions in DNA replication and transcription . This mechanism is similar to that of other quinoline-based antibacterial agents.
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxolo[4,5-g]quinoline, 8-hydrazino-6-methyl- can be compared with other quinoline derivatives such as:
Oxolinic Acid: This compound also features a dioxoloquinoline structure and exhibits antibacterial properties.
6-Chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxaldehyde: Another quinoline derivative used in chemical synthesis.
The uniqueness of 1,3
Eigenschaften
CAS-Nummer |
91918-90-0 |
|---|---|
Molekularformel |
C11H11N3O2 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
(6-methyl-[1,3]dioxolo[4,5-g]quinolin-8-yl)hydrazine |
InChI |
InChI=1S/C11H11N3O2/c1-6-2-9(14-12)7-3-10-11(16-5-15-10)4-8(7)13-6/h2-4H,5,12H2,1H3,(H,13,14) |
InChI-Schlüssel |
SGSHZGYZRDZABO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=C3C(=CC2=N1)OCO3)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


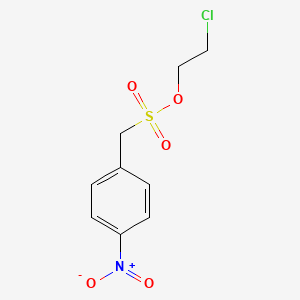
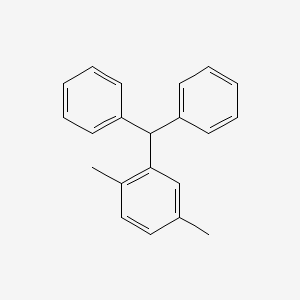

![1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea](/img/structure/B14000479.png)
![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetonitrile](/img/structure/B14000480.png)
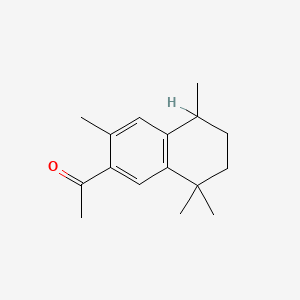

![2,2'-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione)](/img/structure/B14000493.png)
![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-benzimidazole-2-thione](/img/structure/B14000495.png)
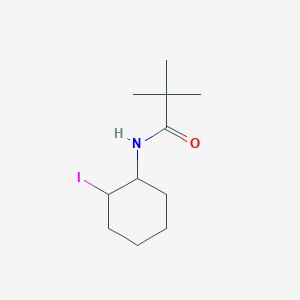
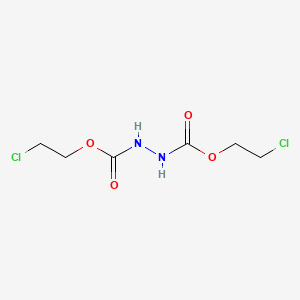
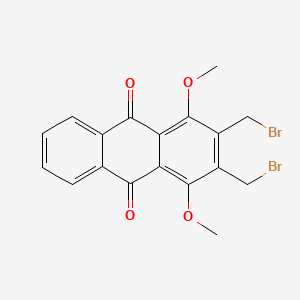
![N,N-diethyl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanamine](/img/structure/B14000525.png)
![n-[2-(Biphenyl-4-yl)ethyl]-2-phenylacetamide](/img/structure/B14000533.png)
